![molecular formula C11H10N4O3S2 B11650560 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11650560.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a thiadiazole-based acetamide derivative characterized by a 5-methyl-substituted thiadiazole ring linked via a sulfanyl group to an acetamide moiety bearing a 2-nitrophenyl group.
Properties
Molecular Formula |
C11H10N4O3S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-4-2-3-5-9(8)15(17)18/h2-5H,6H2,1H3,(H,12,16) |
InChI Key |
CBHFXHLWJPBBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride; usually performed in alcohol or aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at room temperature or under reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of new functional groups onto the thiadiazole ring or nitrophenyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide exhibit significant anticancer properties. For instance:
- In a study examining related thiadiazole derivatives, compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Preliminary studies suggest:
- It exhibits significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related structures .
Anti-inflammatory Potential
Molecular docking studies have indicated that the compound may serve as a potential inhibitor of specific enzymes involved in inflammatory pathways:
- For example, it has been identified as a possible inhibitor of 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes involved in inflammation .
Agricultural Applications
The unique properties of this compound also extend to agricultural chemistry:
Plant Growth Regulation
Thiadiazole derivatives are known for their roles as plant growth regulators. Research suggests:
- Compounds with similar structures can enhance plant growth and resistance to environmental stressors. This application is particularly relevant in developing sustainable agricultural practices .
Material Science Applications
The structural characteristics of this compound lend themselves to potential uses in material science:
Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials due to its reactivity and ability to form stable complexes with metals:
- Such materials can be employed in electronic devices or as catalysts in various chemical reactions .
Summary of Findings
The diverse applications of this compound underscore its significance in multiple research domains. Below is a summary table highlighting key applications:
Application Area | Details |
---|---|
Medicinal Chemistry | Anticancer activity; antimicrobial properties; anti-inflammatory potential |
Agricultural Chemistry | Plant growth regulation; stress resistance enhancement |
Material Science | Synthesis of functional materials; potential use in electronics |
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure is compared to analogues with variations in the thiadiazole substituents (R1) and acetamide aryl groups (R2). Key physicochemical and synthetic data are summarized below:
Key Observations:
- Thiadiazole Substituents: The 5-methyl group (as in the target and 4m) is associated with moderate yields (74–88%) and stable crystalline structures . Larger substituents (e.g., 4-chlorobenzyl in 5e) reduce melting points, suggesting lower crystallinity .
- Aryl Groups on Acetamide: Electron-withdrawing groups (e.g., nitro in the target, bromo in ) may enhance binding via π-π interactions, as seen in Akt-inhibitory compounds like ’s compound 3 . Sulfamoyl (4m) and amino groups (4y) improve solubility and target engagement .
Anticancer and Cytotoxic Effects
- Compound 4y (): Exhibits potent cytotoxicity against MCF7 (IC50: 0.084 mmol/L) and A549 (IC50: 0.034 mmol/L) cells, attributed to its p-tolylamino group and ethyl-thiadiazole substituent .
- Compound 63 (): A fluorophenyl-thiadiazole hybrid shows cytotoxic activity, highlighting the role of halogenated aryl groups .
Enzyme Inhibition
- Compound 3 (): Inhibits Akt (92.36%) through π-π and H-bond interactions . The target’s nitro group could similarly disrupt kinase active sites.
- Compound 4m (): Sulfamoyl group may target carbonic anhydrases or sulfotransferases, though activity data are lacking .
Molecular Docking and Structure-Activity Relationships (SAR)
- Nitro Groups (Target, ): The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets and facilitates H-bonding with residues like lysine or aspartate .
- Methyl vs. Ethyl Thiadiazole Substituents (4y vs. Target): Ethyl groups (4y) improve lipophilicity and membrane permeability, whereas methyl (target) balances stability and synthetic feasibility .
- Halogenated Aryl Groups (): Bromo and fluoro substituents increase steric bulk and electronegativity, favoring intercalation into DNA or enzyme active sites .
Biological Activity
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C13H15N3OS2
- Molecular Weight : 293.41 g/mol
- CAS Number : 361184-95-4
- Structural Features : The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. In vitro studies have evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines.
Key Findings:
-
Cell Lines Tested :
- PC3 (prostate cancer)
- MCF7 (breast cancer)
- SKNMC (neuroblastoma)
- Mechanism of Action :
-
Comparative Efficacy :
- In studies comparing the efficacy of these compounds against standard chemotherapeutics like doxorubicin, certain thiadiazole derivatives demonstrated superior growth inhibition in treated cell lines.
Data Table: Anticancer Activity Summary
Compound Name | IC50 (µg/mL) | Cell Line Tested | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Apoptosis induction via caspases |
Thiadiazole derivative X | 0.28 | MCF7 | Tubulin interaction |
Thiadiazole derivative Y | 0.52 | A549 | Cell cycle arrest |
Study 1: Cytotoxic Effects on Cancer Cells
In a study assessing the cytotoxic properties of various thiadiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against breast and lung carcinoma cell lines. The study highlighted the importance of structural modifications on the thiadiazole ring for enhancing biological activity .
Study 2: Apoptotic Pathways
Another investigation focused on the apoptotic pathways activated by these compounds. The results indicated that compounds similar to this compound significantly increased the activity of caspases in treated cancer cells, suggesting a robust mechanism for inducing apoptosis .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation and purity analysis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the methyl group on the thiadiazole ring and the nitro substituent on the phenyl ring. Infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1650–1700 cm⁻¹) and S–S/C–S bonds. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates during thiadiazole ring formation.
- Temperature control : Maintain 60–80°C during sulfanyl-acetamide coupling to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Reaction progress should be monitored via TLC .
Q. What are the primary challenges in characterizing the crystal structure of this compound?
- Answer : Crystallization difficulties arise due to the compound’s flexible sulfanyl-acetamide linker and nitro group. Use slow evaporation from ethanol or DMSO/water mixtures. X-ray diffraction with SHELXL (for small molecules) resolves bond angles and torsional strain. Note: Twinning or disordered solvent molecules may require advanced refinement techniques .
Advanced Research Questions
Q. How does the nitro group at the 2-nitrophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The nitro group’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Reactivity at the acetamide sulfur can be enhanced under basic conditions (e.g., with K₂CO₃), enabling thiol-disulfide exchange or alkylation. Controlled pH (7–9) prevents nitro group reduction during reactions .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies may stem from assay-specific factors:
- Enzyme inhibition : Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) for targets like thymidylate synthase or BChE.
- Cellular uptake : Perform logP measurements (e.g., octanol/water partitioning) to correlate lipophilicity with activity in cell-based vs. cell-free systems.
- Metabolic stability : Use liver microsome assays to identify degradation pathways that reduce efficacy in vivo .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled enzyme structures (e.g., COX-2 or DHFR) identifies key interactions:
- Thiadiazole ring : π-π stacking with aromatic residues.
- Nitro group : Hydrogen bonding with catalytic lysine or arginine.
- MD simulations (AMBER or GROMACS) assess binding stability over time. Validate predictions with mutagenesis studies .
Q. How can researchers design derivatives to improve selectivity against off-target enzymes?
- Answer : Focus on structural modifications:
- Thiadiazole substitution : Introduce electron-donating groups (e.g., –OCH₃) to modulate electronic effects.
- Acetamide linker : Replace sulfur with selenium for enhanced redox activity.
- 2-Nitrophenyl group : Substitute with bioisosteres like pyridyl or isosteric sulfone groups. SAR studies should pair synthetic efforts with kinome-wide profiling to assess selectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.